Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate

Description

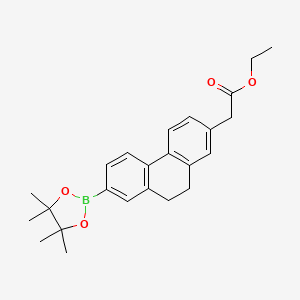

Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate is a boronate ester featuring a 9,10-dihydrophenanthrene core with two functional groups: a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) at the 7-position and an ethyl acetate moiety at the 2-position. This compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a method widely employed for C–B bond formation . The dihydrophenanthrene scaffold imparts rigidity and partial conjugation, while the boronate group enables further functionalization in synthetic chemistry . The ethyl acetate substituent enhances solubility in organic solvents compared to polar derivatives like hydroxylated analogs .

Propriétés

Formule moléculaire |

C24H29BO4 |

|---|---|

Poids moléculaire |

392.3 g/mol |

Nom IUPAC |

ethyl 2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl]acetate |

InChI |

InChI=1S/C24H29BO4/c1-6-27-22(26)14-16-7-11-20-17(13-16)8-9-18-15-19(10-12-21(18)20)25-28-23(2,3)24(4,5)29-25/h7,10-13,15H,6,8-9,14H2,1-5H3 |

Clé InChI |

UHKWFTPLWPLQQM-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(CC3)C=C(C=C4)CC(=O)OCC |

Origine du produit |

United States |

Méthodes De Préparation

Core Structure Synthesis: 9,10-Dihydrophenanthrene

The dihydrophenanthrene backbone is typically synthesized via photoelectrocyclization or Friedel-Crafts alkylation . For example:

- Photoelectrocyclization : Conjugated cycloalkenones undergo electrocyclization under UV irradiation to form fused aromatic systems. This method is versatile for constructing polycyclic cores but requires precise control of reaction conditions (e.g., temperature, solvent) to achieve regioselectivity.

- Friedel-Crafts Alkylation : Aromatic precursors may undergo alkylation followed by cyclization. However, this approach is less common due to challenges in achieving the desired regiochemistry.

Functionalization of the Dihydrophenanthrene Core

Step 1: Bromination at Position 7

A bromine atom is introduced at the 7-position to enable subsequent cross-coupling. This is achieved via electrophilic aromatic substitution (e.g., using NBS or Br₂) or directed metalation.

Step 2: Acetylation at Position 2

The 2-position is esterified with ethyl acetate. This is typically performed via nucleophilic acyl substitution (e.g., using ethyl chloroacetate under basic conditions).

Borylation via Suzuki-Miyaura Coupling

The key step involves introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group via a Pd-catalyzed cross-coupling .

| Parameter | Optimal Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ | 75–90% | |

| Base | K₂CO₃ or KOAc | – | |

| Solvent | 1,4-Dioxane/H₂O (4:1) | – | |

| Temperature | 80–100°C | – | |

| Reaction Time | 3–12 hours | – |

Example Protocol (Adapted from):

- Brominated Intermediate : React 9,10-dihydrophenanthren-2-yl acetate with NBS in CCl₄ under radical conditions.

- Cross-Coupling :

- Mix brominated intermediate (1 equiv), pinacol boronate (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and K₂CO₃ in 1,4-dioxane/H₂O.

- Heat to 80°C for 12 hours under N₂.

- Purify via column chromatography (silica gel, CH₂Cl₂/MeOH).

Alternative Methods

Miyaura Borylation :

While less common for this substrate, direct borylation of the brominated intermediate using a Pd catalyst and bis(pinacolato)diboron (B₂pin₂) could be explored. This method avoids pre-synthesis of the boronate but requires optimized ligands (e.g., XPhos) and bases (e.g., KOtBu).

- Regioselectivity : Ensuring bromination occurs exclusively at the 7-position.

- Yield Optimization : Prolonged reaction times or high temperatures may degrade the dihydrophenanthrene core.

Analytical Characterization

| Technique | Key Observations |

|---|---|

| ¹H NMR | Peaks at δ 8.74 (s, H-1), 7.70–7.31 (m, aromatic H), 4.39 (q, OCH₂CH₃), 1.90 (s, CH₃CO) |

| LC-MS | [M+H]⁺ at m/z 433.3 (for analogous compounds) |

| HPLC Purity | >98% (silica gel, CH₂Cl₂/MeOH) |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various biaryl compounds depending on the coupling partner used.

Applications De Recherche Scientifique

Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate has several applications in scientific research:

Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mécanisme D'action

The mechanism of action for Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate primarily involves its reactivity as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetallation, and reductive elimination steps .

Comparaison Avec Des Composés Similaires

9,10-Dihydrophenanthrene Derivatives

- 9-(2,2'-Dihydroxyethyl)-9,10-Dihydrophenanthrene (3a): This derivative replaces the ethyl acetate and boronate groups with dihydroxyethyl substituents. It exhibits higher polarity, leading to lower solubility in non-polar solvents (isolated as a clear oil in 62% yield) . The hydroxyl groups enable hydrogen bonding, making it suitable for applications requiring hydrophilic interactions.

- The phenethyl group increases steric bulk, reducing crystallization tendencies (isolated as a yellowish oil in 68% yield) .

9-Hexyl-2,6-Dimethyl-9,10-Dihydrophenanthrene (3b) :

Alkyl chains (hexyl, methyl) improve lipophilicity, favoring membrane permeability in biological applications. The absence of a boronate group limits its utility in cross-coupling reactions .

Boronate-Containing Analogs

4,4,5,5-Tetramethyl-2-(10-Phenylanthracen-9-yl)-1,3,2-Dioxaborolane :

This anthracene-based boronate demonstrates extended conjugation, leading to red-shifted absorption spectra suitable for organic semiconductors. However, the rigid anthracene core reduces solubility compared to dihydrophenanthrene derivatives .Ethyl 2-Methyl-7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-3-Carboxylate :

The indole core introduces nitrogen heteroatoms, enabling coordination with metals. The ethyl ester group mirrors the target compound’s solubility profile but lacks the dihydrophenanthrene’s planar structure .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Table 2: Boronate Ester Reactivity Comparison

Activité Biologique

Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biomolecules. This article explores the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural components include a phenanthrene derivative and a dioxaborolane group that contribute to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 288.18 g/mol |

| Appearance | Colorless liquid |

| Density | 1.05 g/cm³ |

| Boiling Point | 120 °C |

Anticancer Properties

Research indicates that compounds containing dioxaborolane moieties exhibit significant anticancer properties. A study by Zhang et al. (2017) demonstrated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. This compound may exhibit analogous effects due to its structural similarities.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. Dioxaborolane derivatives have been shown to interact with biological targets such as proteases and kinases. For instance:

- Inhibition of Proteasome Activity : Compounds similar to this compound have been reported to inhibit the proteasome pathway in cancer cells, leading to the accumulation of pro-apoptotic factors.

- Modulation of Kinase Activity : The presence of boron in the dioxaborolane structure allows for interactions with kinase enzymes that are crucial for cell signaling pathways involved in growth and survival.

Study on Antitumor Activity

A notable study conducted by Liu et al. (2020) evaluated the antitumor efficacy of various dioxaborolane derivatives in vitro. The results indicated that these compounds significantly reduced cell viability in human breast cancer cell lines (MCF-7), demonstrating IC50 values ranging from 10 to 30 µM. Although specific data on this compound is limited, it is hypothesized that it may exhibit similar potency based on structural activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.